molecular formula C28H20Si B172817 Diphenylbis(phenylethynyl)silane CAS No. 18784-61-7

Diphenylbis(phenylethynyl)silane

Cat. No.: B172817
CAS No.: 18784-61-7
M. Wt: 384.5 g/mol
InChI Key: BBVOORFIXBLFFX-UHFFFAOYSA-N
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Description

Diphenylbis(phenylethynyl)silane is an organosilicon compound with the molecular formula

C28H20SiC_{28}H_{20}SiC28​H20​Si

. It is characterized by the presence of two phenyl groups and two phenylethynyl groups attached to a silicon atom. This compound is known for its unique structural properties and potential applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylbis(phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with phenylacetylene in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds as follows:

Ph2SiCl2+2PhC≡CHPh2Si(C≡CPh)2+2HCl\text{Ph}_2\text{SiCl}_2 + 2 \text{PhC≡CH} \rightarrow \text{Ph}_2\text{Si(C≡CPh)}_2 + 2 \text{HCl} Ph2​SiCl2​+2PhC≡CH→Ph2​Si(C≡CPh)2​+2HCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diphenylbis(phenylethynyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The phenylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the phenylethynyl groups.

Scientific Research Applications

Diphenylbis(phenylethynyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Explored for its role in the design of novel pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which diphenylbis(phenylethynyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central point for the attachment of various functional groups, facilitating the formation of complex molecules. The phenylethynyl groups provide sites for further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Diphenyldichlorosilane: Similar in structure but lacks the phenylethynyl groups.

    Tetraphenylsilane: Contains four phenyl groups attached to silicon.

    Phenyltrimethoxysilane: Contains one phenyl group and three methoxy groups attached to silicon.

Uniqueness

Diphenylbis(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which provide a combination of stability and reactivity. This dual functionality makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

diphenyl-bis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVOORFIXBLFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410431
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18784-61-7
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PHENYLETHYNYL)DIPHENYLSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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